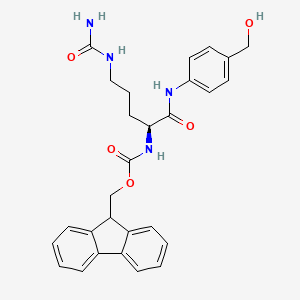

Fmoc-Cit-PAB-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O5/c29-27(35)30-15-5-10-25(26(34)31-19-13-11-18(16-33)12-14-19)32-28(36)37-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24-25,33H,5,10,15-17H2,(H,31,34)(H,32,36)(H3,29,30,35)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTCNJJDJZRXCX-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Cit-PAB-OH: A Key Linker in Advanced Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cit-PAB-OH is a specialized chemical linker molecule that plays a crucial role in the development of targeted therapies, particularly in the field of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in facilitating the conditional release of therapeutic payloads. The citrulline-p-aminobenzyl alcohol (Cit-PAB) moiety forms a cathepsin B-cleavable dipeptide linker, designed to be stable in systemic circulation but to be efficiently cleaved by lysosomal proteases upon internalization into target tumor cells. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for controlled, sequential synthesis of complex drug-linker constructs.

Chemical Structure and Properties

This compound is a peptide linker characterized by an Fmoc-protected amine and a citrulline residue. The Fmoc group can be removed under basic conditions to yield a free amine, which is then available for further conjugation reactions.[1][2][3][4]

Chemical Structure:

-

Name: this compound[1]

-

Synonyms: (S)-(9H-Fluoren-9-yl)methyl [1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-5-ureidopentan-2-yl]carbamate, Nα-Fmoc-L-citrulline (4-Hydroxymethyl)phenylamide

-

Molecular Formula: C28H30N4O5

-

Molecular Weight: 502.6 g/mol

-

CAS Number: 870487-04-0

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | |

| Purity | >96% | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | -20°C |

Application in Antibody-Drug Conjugates (ADCs)

The primary application of this compound is as a component of cleavable linkers in ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker is a critical component that connects the antibody to the payload and dictates the stability and release mechanism of the drug.

The Val-Cit-PAB linker, a close analog of Cit-PAB, is a well-established cathepsin B-cleavable linker used in several approved ADCs. Cathepsin B is a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage mechanism allows for the selective release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.

Mechanism of Action:

The following diagram illustrates the general mechanism of an ADC utilizing a cathepsin-cleavable linker like one derived from this compound.

Caption: Mechanism of action for an ADC with a cathepsin-cleavable linker.

Experimental Protocols

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to enable the conjugation of the linker to other molecules. This is typically achieved using a solution of piperidine in an organic solvent like dimethylformamide (DMF).

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve this compound in DMF to a concentration of 0.2 M.

-

Add piperidine to the solution to a final concentration of 20% (v/v).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 2 to 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, remove the DMF and excess piperidine under reduced pressure.

-

Co-evaporate the residue with DMF multiple times to ensure complete removal of piperidine.

-

The resulting residue, H-Cit-PAB-OH, can be washed with dichloromethane and dried under vacuum.

Synthesis of a Dipeptide Linker (Fmoc-Val-Cit-PAB-OH)

This protocol describes the synthesis of the commonly used Fmoc-Val-Cit-PAB-OH linker, illustrating the use of the deprotected H-Cit-PAB-OH.

Materials:

-

H-Cit-PAB-OH (prepared as described above)

-

Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-valine)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the dried H-Cit-PAB-OH residue in DMF to a concentration of 0.1 M.

-

Add 1.1 equivalents of Fmoc-Val-OSu to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Remove the DMF under reduced pressure.

-

The crude product can be purified by silica gel flash column chromatography using a methanol/dichloromethane gradient to yield Fmoc-Val-Cit-PAB-OH as a white solid.

Quantitative Data

The stability and cleavage kinetics of the linker are critical for the efficacy and safety of an ADC. The following tables summarize representative data for Val-Cit-PAB linkers, which are structurally and functionally similar to Cit-PAB linkers.

Table 1: Cathepsin B Cleavage Kinetics of Peptide Linkers

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

Table 2: Plasma Stability of Val-Cit-PAB Linkers

| Linker Configuration | Released Payload in Mouse Plasma (%) | Species-Specific Instability | Reference(s) |

| Val-Cit-PAB | Can be significant | Susceptible to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, but more stable in human plasma. | |

| Exo-cleavable EVC linker | Reduced premature release | Designed to improve stability in rodent plasma while maintaining cathepsin B cleavability. |

ADC Development Workflow

The development of an ADC using a cleavable linker like this compound involves a multi-step process, from linker synthesis to the final evaluation of the conjugate.

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate.

Conclusion

This compound is a valuable and versatile building block in the construction of advanced drug delivery systems, particularly antibody-drug conjugates. Its key features—the Fmoc-protecting group for controlled synthesis and the cathepsin B-cleavable citrulline-PAB linker for targeted drug release—make it an important tool for researchers and drug developers. Understanding its chemical properties, reaction protocols, and role in the broader context of ADC development is essential for the successful design and implementation of next-generation targeted therapies.

References

An In-Depth Technical Guide to the Fmoc-Cit-PAB-OH Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, synthesis, and evaluation of the Fmoc-Cit-PAB-OH linker, a critical component in the design of Antibody-Drug Conjugates (ADCs). This document details the role of each constituent of the linker, the process of drug release, and the experimental protocols necessary for its characterization.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody and the payload, is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.

Cleavable linkers are designed to be stable in the bloodstream but are readily cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or changes in pH. The this compound linker is a protease-cleavable linker system designed for specific release within the lysosome of cancer cells.

The this compound Linker: Structure and Components

The this compound linker is a multi-component system designed for controlled payload release. Although the valine-citrulline (Val-Cit) dipeptide is more commonly documented, the citrulline-only linker operates under a similar principle. The key components are:

-

Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the amine functionality. It is utilized during synthesis to control reactivity and is removed in the final steps of ADC construction.

-

Cit (Citrulline): A non-proteinogenic amino acid that serves as the recognition site for cleavage by lysosomal proteases, most notably Cathepsin B. It occupies the P1 position in the enzyme's active site.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the citrulline, the PAB moiety undergoes a spontaneous 1,6-elimination reaction to release the attached payload in its unmodified, active form.

-

OH (Hydroxyl group): The reactive site on the PAB spacer where the cytotoxic payload is conjugated, typically forming a carbamate linkage.

Mechanism of Action: From Internalization to Payload Release

The therapeutic action of an ADC utilizing a Cit-PAB linker is a multi-step process that ensures targeted drug delivery and minimizes off-target toxicity.

-

Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is engulfed by the cell membrane and internalized into an endosome.[1]

-

Lysosomal Trafficking: The endosome containing the ADC complex matures and fuses with a lysosome. The lysosome is an organelle containing a variety of hydrolytic enzymes and maintains an acidic environment (pH 4.5-5.5).

-

Enzymatic Cleavage: Within the lysosome, the cysteine protease Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the amide bond between the citrulline residue and the p-aminobenzyl (PAB) spacer.[2][3] While Cathepsin B is the primary enzyme associated with this cleavage, other lysosomal proteases like cathepsins S, L, and F may also contribute.[2]

-

Self-Immolation and Payload Release: The cleavage of the Cit-PAB bond exposes a free aniline nitrogen on the PAB spacer. This triggers a rapid and irreversible electronic cascade known as 1,6-elimination.[4] This self-immolative process results in the fragmentation of the PAB spacer, releasing the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide. The released payload is then free to exert its cell-killing effect, for instance, by disrupting microtubule dynamics.

Quantitative Data and Performance Comparison

The selection of a linker is a critical decision in ADC design, impacting stability, efficacy, and the therapeutic window. While much of the available quantitative data focuses on the Val-Cit dipeptide linker, it provides a crucial benchmark for understanding the performance of related structures like Cit-PAB.

Plasma Stability

An ideal linker must be highly stable in systemic circulation to prevent premature payload release and associated off-target toxicity. The Val-Cit linker has demonstrated excellent stability in human plasma.

| Linker Type | Species | Half-life (t₁/₂) | Reference(s) |

| Val-Cit-PABC-MMAE | Mouse | ~144 hours (6.0 days) | |

| Val-Cit-PABC-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | |

| Val-Cit-MMAE | Mouse Serum | 11.2 hours | |

| EVCit-MMAF | Mouse | ~12 days | |

| Val-Cit | Human Plasma | >7 days |

Note: The stability of the Val-Cit linker is notably lower in rodent plasma due to susceptibility to the carboxylesterase Ces1c, a factor that must be considered in preclinical model selection. Adding a glutamic acid residue to create an EVCit linker has been shown to dramatically improve stability in mouse models.

Enzymatic Cleavage Kinetics

The efficiency of payload release is determined by the kinetics of enzymatic cleavage. While specific kinetic data for a Cit-PAB linker is not widely published, studies on Cathepsin B substrate specificity provide valuable insights. Cathepsin B exhibits a preference for hydrophobic amino acids like Phenylalanine or Valine in the P2 position (the residue preceding the cleaved bond). A linker lacking a P2 residue, such as a Cit-PAB linker, is expected to be cleaved less efficiently than a Val-Cit-PAB linker. This could result in a slower rate of payload release within the lysosome.

The table below presents illustrative kinetic parameters for the cleavage of related peptide linkers by Cathepsin B.

| Peptide Linker | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

Note: The values presented in this table are illustrative and derived from model systems. Actual values will vary depending on the specific ADC construct and experimental conditions.

In Vitro Cytotoxicity

The ultimate measure of an ADC's effectiveness is its ability to kill target cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

| ADC | Cell Line (Antigen) | IC₅₀ | Reference(s) |

| Brentuximab Vedotin (Val-Cit-MMAE) | GCT27 (CD30+) | 219.5 ng/mL | |

| Brentuximab Vedotin (Val-Cit-MMAE) | Various PEL cell lines (CD30+) | Significant decrease in proliferation | |

| Generic ADC (Val-Cit-MMAE) | GD2-high cell lines | <1 nM |

Note: IC₅₀ values are highly dependent on the target antigen expression level, the specific payload, and the cell line used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound linker and ADCs constructed with it.

Synthesis of this compound

This protocol outlines the synthesis of the this compound linker building block.

Materials:

-

L-Citrulline

-

Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)

-

Sodium Bicarbonate

-

p-aminobenzyl alcohol (PABOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DME (1,2-Dimethoxyethane)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Fmoc Protection of L-Citrulline (Fmoc-Cit-OH): a. Dissolve L-Citrulline (1.1 equiv) and sodium bicarbonate (2.2 equiv) in water. b. Add an equal volume of DME, followed by Fmoc-Cl (1.0 equiv). c. Stir at room temperature for 24 hours. d. Remove DME under reduced pressure and extract the aqueous solution with EtOAc to remove impurities. e. Acidify the aqueous layer and extract the Fmoc-Cit-OH product. Dry and concentrate to yield the protected amino acid.

-

Coupling of Fmoc-Cit-OH with PABOH: a. Dissolve Fmoc-Cit-OH (1.0 equiv) and PABOH (1.2-3.0 equiv) in DMF. b. Add DIPEA (1.0-2.0 equiv) and stir for 30 minutes at room temperature. c. Add HATU (1.1-1.2 equiv) as a coupling reagent. d. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). e. Purify the product, Fmoc-Cit-PABOH, by silica gel flash column chromatography.

In Vitro Cathepsin B Cleavage Assay (LC-MS Based)

This protocol quantifies the release of the payload from an ADC in the presence of purified Cathepsin B.

Materials:

-

ADC construct (e.g., Antibody-Linker-Payload)

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS system

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS). b. Activate Cathepsin B by pre-incubating it in Activation Buffer for 15 minutes at room temperature.

-

Enzymatic Reaction: a. In a microcentrifuge tube, combine the ADC (to a final concentration of ~1 µM) with the pre-warmed Assay Buffer. b. Initiate the reaction by adding activated Cathepsin B (to a final concentration of ~20 nM). c. Incubate the reaction at 37°C.

-

Time Points and Quenching: a. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding 3-4 volumes of cold Quenching Solution.

-

Sample Preparation and Analysis: a. Centrifuge the quenched samples to precipitate the antibody and enzyme. b. Collect the supernatant containing the released payload. c. Analyze the supernatant by LC-MS/MS to quantify the amount of free payload released over time.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the potency (IC₅₀) of an ADC on antigen-positive cancer cells.

Materials:

-

Antigen-positive cancer cell line

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload stock solutions

-

Sterile, flat-bottom 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the antigen-positive cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. b. Incubate overnight at 37°C, 5% CO₂ to allow cells to adhere.

-

ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the different concentrations of the test articles to the respective wells. Include untreated control wells. c. Incubate the plate for a period that allows for internalization, cleavage, and drug action (typically 72-120 hours).

-

MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Carefully aspirate the medium. b. Add 150 µL of solubilization solution to each well and mix thoroughly (e.g., on an orbital shaker) to dissolve the formazan crystals.

-

Absorbance Measurement and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the untreated control. c. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

ADC Internalization and Lysosomal Colocalization Assay

This protocol uses confocal microscopy to visualize the internalization of an ADC and its trafficking to the lysosome.

Materials:

-

ADC labeled with a fluorescent dye (e.g., Alexa Fluor 647)

-

Antigen-positive cell line

-

Lysosomal marker (e.g., LysoTracker Red DND-99)

-

Nuclear stain (e.g., Hoechst 33342 or DAPI)

-

Confocal microscope

-

Glass-bottom imaging dishes or plates

Procedure:

-

Cell Seeding: a. Seed cells on glass-bottom imaging dishes and allow them to adhere overnight.

-

ADC Incubation: a. Treat the cells with the fluorescently labeled ADC at a suitable concentration (e.g., 1-5 µg/mL) in culture medium. b. Incubate at 37°C for various time points (e.g., 1, 4, 8, 24 hours) to allow for internalization.

-

Staining: a. In the last 30-60 minutes of the ADC incubation, add the LysoTracker probe to the medium to stain lysosomes. b. In the final 10-15 minutes, add the nuclear stain.

-

Imaging: a. Wash the cells gently with pre-warmed PBS or live-cell imaging medium. b. Acquire images using a confocal microscope with appropriate laser lines and filters for the ADC fluorophore, LysoTracker, and nuclear stain.

-

Analysis: a. Analyze the images to observe the internalization of the ADC (red signal) and its colocalization with lysosomes (green signal), which will appear as yellow puncta in the merged image. Quantitative colocalization analysis can be performed using image analysis software.

Conclusion

The this compound linker system represents a sophisticated strategy for achieving tumor-specific drug release in Antibody-Drug Conjugates. Its mechanism relies on a sequence of well-orchestrated events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade. A thorough understanding of this mechanism, supported by robust quantitative data from the detailed experimental protocols provided, is essential for the rational design and optimization of the next generation of safe and effective ADCs. While the Val-Cit linker is more extensively studied, the principles governing its behavior provide a strong foundation for the development and characterization of ADCs utilizing the Cit-PAB linker.

References

The Pivotal Role of the p-Aminobenzyl Alcohol (PAB) Group in Fmoc-Cit-PAB-OH for Advanced Drug Delivery

For Immediate Release

In the intricate world of targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), the molecular architecture of linker systems is paramount to therapeutic success. At the heart of many clinically relevant linkers lies the Fmoc-Cit-PAB-OH moiety, a cornerstone for controlled payload release. A deep dive into its structure reveals the critical function of the p-Aminobenzyl alcohol (PAB) group as a self-immolative spacer, ensuring the precise and efficient liberation of therapeutic agents within target cells.

This compound is a heterobifunctional linker comprised of three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a citrulline (Cit) amino acid, and the p-aminobenzyl alcohol (PAB) spacer. While the Fmoc group serves as a temporary shield during synthesis and the citrulline residue acts as a recognition site for specific enzymes, it is the PAB group that orchestrates the final, crucial step of drug release.

The primary role of the PAB group is to act as a stable, yet triggerable, bridge between the cleavable peptide portion of the linker (in this case, often a Valine-Citrulline dipeptide to which this compound can be attached) and the cytotoxic payload. In the stable circulatory environment of the bloodstream, the PAB linker remains intact, preventing premature release of the toxic drug and minimizing off-target side effects.

The elegantly designed release mechanism is initiated once the ADC is internalized by a cancer cell and trafficked to the lysosome. Within this acidic organelle, the enzyme Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the peptide bond of the Valine-Citrulline dipeptide.[1] This enzymatic cleavage is the specific trigger that activates the self-immolative nature of the PAB group.

Upon cleavage of the peptide linker, an unstable aniline intermediate is formed at the PAB moiety. This triggers a spontaneous and rapid 1,6-elimination reaction.[2] This electronic cascade results in the fragmentation of the PAB spacer, leading to the formation of azaquinone methide and the release of the unmodified, fully active cytotoxic drug.[2] This "self-immolation" is a critical feature, as it ensures that the released drug is free of any linker remnants that might impair its therapeutic activity.

Quantitative Insights into Linker Performance

The stability and cleavage kinetics of the linker system are critical parameters in ADC design. While specific kinetic data can be proprietary and payload-dependent, the following table summarizes representative data for Val-Cit-PAB based linkers, illustrating their performance characteristics.

| Parameter | Value | Conditions | Source |

| Plasma Stability (Half-life) | > 7 days | Human Plasma | [3] |

| Plasma Stability (Half-life) | Unstable (cleaved by Ces1c) | Mouse Plasma | |

| Cathepsin B Cleavage | Rapid | In vitro enzymatic assay | |

| PAB Self-immolation Rate | Very fast (spontaneous) | Post-enzymatic cleavage |

Experimental Protocols

Synthesis and Purification of this compound

A general procedure for the synthesis of this compound involves the coupling of Fmoc-protected L-Citrulline with p-aminobenzyl alcohol.

Materials:

-

Fmoc-L-Citrulline

-

p-Aminobenzyl alcohol (PABOH)

-

N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Dissolve Fmoc-L-Citrulline (1 equivalent) and HOBt (1.1 equivalents) in DMF.

-

Add DIC (1.1 equivalents) to the solution and stir for 15 minutes at 0°C.

-

Add a solution of p-aminobenzyl alcohol (1 equivalent) in DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol to yield this compound as a solid.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit-PAB linker to enzymatic cleavage.

Materials:

-

ADC construct with a Val-Cit-PAB linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

HPLC or LC-MS system

Procedure:

-

Prepare a stock solution of the ADC in an appropriate solvent.

-

Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.

-

Initiate the cleavage reaction by adding the ADC to the activated Cathepsin B solution to a final concentration of approximately 10 µM ADC and 50 nM enzyme.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction and quench the enzymatic activity by adding an equal volume of the quenching solution.

-

Analyze the samples by reverse-phase HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

Visualizing the Mechanism and Workflow

To further elucidate the critical processes involving the PAB group, the following diagrams illustrate the signaling pathway of drug release and a typical experimental workflow.

Caption: Signaling pathway of ADC-mediated drug release.

Caption: Experimental workflow for synthesis and cleavage analysis.

References

A Comprehensive Technical Guide to the Synthesis of Fmoc-Cit-PAB-OH from L-Citrulline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Fmoc-Cit-PAB-OH, a critical linker component in the development of antibody-drug conjugates (ADCs), starting from the amino acid L-citrulline. This document provides a thorough overview of the synthetic route, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and characterization of this key molecule.

Introduction

This compound is a valuable bifunctional linker that incorporates a protease-cleavable Val-Cit (valine-citrulline) dipeptide moiety and a self-immolative p-aminobenzyl alcohol (PAB) spacer. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the citrulline residue allows for its selective removal during peptide synthesis. This linker is integral to the design of ADCs, where it connects a cytotoxic payload to a monoclonal antibody, ensuring targeted drug delivery to cancer cells. The synthesis of this compound from L-citrulline is a crucial process for the advancement of ADC technology.

This guide outlines a reliable and efficient two-step synthesis pathway:

-

Fmoc Protection of L-Citrulline: The amine group of L-citrulline is protected with an Fmoc group to yield Nα-Fmoc-L-citrulline (Fmoc-Cit-OH).

-

Coupling with p-Aminobenzyl Alcohol (PAB-OH): The carboxyl group of Fmoc-Cit-OH is coupled with the amino group of p-aminobenzyl alcohol to form the final product, this compound.

Synthesis Pathway Overview

The synthesis of this compound from L-citrulline is a well-established two-step process. The first step involves the protection of the α-amino group of L-citrulline with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting L-citrulline with an Fmoc-donating reagent such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The resulting Fmoc-Cit-OH is then isolated and purified.

The second step is an amide bond formation between the carboxylic acid of Fmoc-Cit-OH and the aniline amine of p-aminobenzyl alcohol (PAB-OH). This peptide coupling reaction is facilitated by a coupling agent to activate the carboxylic acid. Common coupling reagents for this step include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), or a combination of a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) with an additive such as HOBt (Hydroxybenzotriazole). The final product, this compound, is then purified, typically by silica gel chromatography.

Below is a diagram illustrating the logical workflow of the synthesis.

Quantitative Data Summary

The following table summarizes the typical yields reported for each step of the synthesis of this compound. These values are compiled from various literature sources and may vary depending on the specific reaction conditions and purification methods employed.

| Step | Reactants | Product | Reported Yield (%) | Reference |

| 1. Fmoc Protection of L-Citrulline | L-Citrulline, Fmoc-Cl/Fmoc-OSu | Fmoc-Cit-OH | >95 | [1] |

| 2. Coupling of Fmoc-Cit-OH with PAB-OH | Fmoc-Cit-OH, p-Aminobenzyl Alcohol, HATU/DIPEA | This compound | 60-80 | [1] |

Experimental Protocols

Step 1: Synthesis of Nα-Fmoc-L-Citrulline (Fmoc-Cit-OH)

This protocol describes the protection of the α-amino group of L-citrulline using Fmoc-chloride.

Materials:

-

L-Citrulline

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Dissolve L-citrulline (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.2 eq).

-

To this solution, add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane. The ratio of dioxane to water should be approximately 1:1.

-

Stir the reaction mixture vigorously at room temperature for 16-24 hours.

-

After the reaction is complete (monitored by TLC), acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Purify the crude product by silica gel flash chromatography using a gradient of methanol in dichloromethane to afford Fmoc-Cit-OH as a white solid.

Step 2: Synthesis of this compound

This protocol details the coupling of Fmoc-Cit-OH with p-aminobenzyl alcohol using HATU as the coupling agent.

Materials:

-

Nα-Fmoc-L-citrulline (Fmoc-Cit-OH)

-

p-Aminobenzyl alcohol (PAB-OH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Fmoc-Cit-OH (1.0 eq) in anhydrous DMF.

-

To this solution, add p-aminobenzyl alcohol (1.2 eq), followed by DIPEA (2.0 eq).

-

Stir the mixture for a few minutes, then add HATU (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the residue in a mixture of dichloromethane and methanol.

-

Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography using a gradient of methanol in dichloromethane to yield this compound as a white or off-white solid.

Characterization

The identity and purity of the synthesized Fmoc-Cit-OH and this compound should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical purity of >95% is expected.

-

Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final products.

-

Fmoc-Cit-OH (C₂₁H₂₃N₃O₅): Expected [M+H]⁺ ≈ 398.17 g/mol

-

This compound (C₂₈H₃₀N₄O₅): Expected [M+H]⁺ ≈ 503.23 g/mol

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the products. The spectra should be consistent with the assigned structures.

Visualization of the Synthesis Pathway

The following diagram, generated using Graphviz, illustrates the chemical transformations in the synthesis of this compound from L-citrulline.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from L-citrulline. The described two-step pathway, involving Fmoc protection followed by a peptide coupling reaction, is a robust and efficient method for obtaining this key linker for ADC development. By following the detailed experimental protocols and utilizing the provided characterization methods, researchers can confidently synthesize and verify the quality of this compound for their drug development programs.

References

The Lynchpin of Targeted Drug Delivery: A Technical Guide to the Fmoc-Cit-PAB-OH Self-Immolative Spacer

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) hinges on the precise and controlled release of cytotoxic payloads within target cells. Central to this mechanism is the linker, a chemical bridge that ensures stability in circulation and timely liberation of the drug. This technical guide provides an in-depth exploration of a key component in many successful ADCs: the Fmoc-Cit-PAB-OH moiety, a cornerstone of the self-immolative linker system. We will delve into its mechanism of action, synthesis, and the critical experimental protocols for its evaluation.

Core Mechanism: Enzymatic Cleavage and Self-Immolation

The this compound unit is an integral part of the broader Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker system. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a crucial protecting group during the chemical synthesis of the linker-payload construct.[1] The core functionality of this system relies on a two-step intracellular process:

-

Enzymatic Cleavage: Following the internalization of the ADC into a cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[2][3] The acidic environment of the lysosome contains a high concentration of proteases, notably Cathepsin B, which is often overexpressed in tumor cells.[3][4] Cathepsin B selectively recognizes and cleaves the amide bond between the valine and citrulline residues of the linker. While Cathepsin B is considered the primary enzyme, some studies suggest other cathepsins (K, L, and S) may also contribute to this cleavage.

-

Self-Immolation: The enzymatic cleavage at the Val-Cit junction unmasks a free amino group on the p-aminobenzyl (PAB) spacer. This triggers a spontaneous, irreversible electronic cascade known as 1,6-elimination. The PAB spacer then rapidly fragments, releasing the attached cytotoxic payload in its active form, along with carbon dioxide and an azaquinone methide species. This "self-immolative" characteristic is critical as it ensures a clean and efficient release of the unmodified drug directly at the site of action.

Caption: Mechanism of drug release via the Val-Cit-PAB self-immolative linker.

Synthesis of the Core Component

The synthesis of this compound is a key step in the construction of the full Val-Cit-PAB linker. An improved methodology has been developed to achieve high yields and avoid epimerization. The following protocol is a summary of established methods.

Experimental Protocol: Synthesis of this compound

-

Fmoc Protection of L-Citrulline:

-

Dissolve L-Citrulline and sodium bicarbonate in water.

-

Add a solution of 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in dioxane or a similar solvent.

-

Stir the reaction at room temperature for several hours.

-

Acidify the solution to precipitate the Fmoc-L-Citrulline product.

-

Filter, wash, and dry the product.

-

-

Amide Bond Formation:

-

Dissolve the Fmoc-L-Citrulline and 4-aminobenzyl alcohol in a suitable solvent like dimethylformamide (DMF).

-

Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature until completion (typically monitored by TLC or LC-MS).

-

Purify the resulting this compound product using column chromatography.

-

Quantitative Data and Stability

The stability of the linker is paramount to the safety and efficacy of an ADC. Premature drug release in systemic circulation can lead to off-target toxicity. The Val-Cit-PAB linker generally exhibits high stability in human plasma but can be less stable in rodent plasma due to the presence of carboxylesterases.

| Parameter | Condition | Linker | Result | Reference |

| Plasma Stability | Human Plasma | Val-Cit-PAB | Generally stable | |

| Plasma Stability | Mouse Plasma | Val-Cit-PAB | Susceptible to cleavage by carboxylesterase 1C (Ces1C) | |

| Cleavage Efficiency | Cathepsin B | m-amide-PABC | Efficiently cleaved | |

| Plasma Stability | Mouse Serum | m-amide-PABC | Dramatically improved stability |

Key Experimental Protocols

In Vitro Plasma Stability Assay

This assay is crucial for determining the linker's stability in a biological matrix.

-

Preparation:

-

Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

-

Thaw human and/or mouse plasma and centrifuge to remove any precipitates.

-

-

Incubation:

-

Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma at 37°C.

-

At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots.

-

-

Sample Processing and Analysis:

-

Immediately stop the reaction, for example, by adding an excess of cold acetonitrile to precipitate plasma proteins.

-

Centrifuge the samples to pellet the proteins.

-

Analyze the supernatant by LC-MS to quantify the amount of released payload and intact ADC.

-

Caption: Experimental workflow for an in vitro plasma stability assay.

Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the linker to enzymatic cleavage.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT).

-

Prepare a stock solution of purified Cathepsin B and the ADC.

-

-

Assay Procedure:

-

In a 96-well plate, add the ADC to the assay buffer.

-

Initiate the reaction by adding Cathepsin B (e.g., final concentration of 20 nM).

-

Incubate the plate at 37°C.

-

At designated time points, stop the reaction (e.g., by adding a protease inhibitor or by rapid freezing).

-

-

Analysis:

-

Quantify the released payload using HPLC or LC-MS.

-

Cellular Signaling Pathways Affected by Common Payloads

The ultimate goal of the self-immolative linker is to release a payload that induces cancer cell death. The specific signaling pathways affected depend on the mechanism of action of the payload.

-

Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Doxorubicin: This agent intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This triggers a DNA damage response, activating pathways involving p53 and leading to cell cycle arrest and apoptosis.

Caption: Simplified signaling pathways affected by MMAE and Doxorubicin.

Conclusion

The this compound self-immolative spacer is a sophisticated and highly effective component in the design of modern ADCs. Its reliance on a specific enzymatic trigger and a subsequent rapid, irreversible self-immolation cascade ensures that the cytotoxic payload is delivered with high precision to the target cancer cells. A thorough understanding of its mechanism, synthesis, and stability, as well as the downstream effects of the payloads it releases, is essential for the continued development of next-generation targeted cancer therapies.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-Cit-PAB-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cit-PAB-OH is a crucial bifunctional linker molecule extensively utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its core physicochemical properties, offering a valuable resource for researchers and professionals in drug development. Understanding these properties is paramount for the successful design and synthesis of stable and effective ADCs. This document details key quantitative data, outlines experimental protocols for property determination, and illustrates its application in a typical ADC workflow.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its handling, reactivity, and performance in conjugation chemistries. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 502.57 g/mol | [1] |

| Molecular Formula | C₂₈H₃₀N₄O₅ | [1] |

| CAS Number | 870487-04-0 | [1][2][3] |

| Appearance | White to off-white or white to orange to green powder/crystal | |

| Purity | Typically >95% (commonly >96-98% by HPLC) | |

| Solubility | Soluble in DMSO (e.g., 70 mg/mL) | |

| Melting Point | No data available. For reference, the related compound Fmoc-Val-Cit-PAB-OH has a melting point of 204°C (decomposition). | |

| Storage Conditions | Recommended at -20°C for long-term storage. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of this compound. The following sections provide representative methodologies for key analyses.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound sample

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm and 280 nm

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |

-

-

Data Analysis:

-

Integrate the peak areas of all detected components in the chromatogram.

-

Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

-

Solubility Determination

Objective: To determine the approximate solubility of this compound in a specific solvent.

Instrumentation:

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Visual inspection setup (e.g., clear glass vials)

Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

-

Accurately weigh 10 mg of this compound into a clear glass vial.

-

Add a small, precise volume of DMSO (e.g., 50 µL) to the vial.

-

Vortex the mixture for 1-2 minutes.

-

If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

-

Visually inspect the solution against a well-lit background for any undissolved particles.

-

If the solid is fully dissolved, continue to add small, precise volumes of DMSO, repeating steps 3-5 until the solution becomes saturated (i.e., solid material remains undissolved after thorough mixing and sonication).

-

If the initial solid does not dissolve, incrementally add more solvent and repeat the process.

-

The solubility is expressed as the maximum concentration (e.g., in mg/mL) at which the compound is fully dissolved. For this compound, a known high solubility is observed in DMSO.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a critical linker in the synthesis of ADCs. Its structure allows for the attachment of a cytotoxic payload and subsequent conjugation to a monoclonal antibody. The citrulline-p-aminobenzyl alcohol (Cit-PAB) component provides a cleavage site for lysosomal proteases, such as cathepsin B, ensuring targeted drug release within cancer cells. The Fmoc protecting group allows for selective deprotection and derivatization.

The following diagram illustrates the general workflow for the utilization of this compound in ADC synthesis.

Caption: General workflow for ADC synthesis using this compound.

References

Navigating the Solubility of Fmoc-Cit-PAB-OH: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Analysis of Fmoc-Cit-PAB-OH Solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) for Drug Development Professionals.

In the landscape of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), the precise handling and solubilization of linker molecules are paramount. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, a critical cleavable linker, in two of the most commonly used organic solvents: DMSO and DMF. This document serves as a vital resource for researchers, scientists, and professionals in the drug development sector, offering quantitative data, detailed experimental protocols, and a logical workflow to ensure reproducible and accurate results in the laboratory.

Core Executive Summary

This compound is a cornerstone in the construction of ADCs, facilitating the linkage and subsequent controlled release of cytotoxic payloads. Its solubility is a critical parameter that influences the efficiency of conjugation reactions and the overall success of the ADC synthesis. This guide consolidates available data on its solubility in DMSO and DMF, providing a clear and actionable protocol for laboratory application.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes. For this compound, understanding its solubility limits in DMSO and DMF is essential for preparing stock solutions and reaction mixtures. The following table summarizes the available quantitative and qualitative solubility data for this compound in these solvents.

| Solvent | Quantitative Solubility | Molar Concentration | Observations and Conditions |

| DMSO | 70 mg/mL[1] | 139.29 mM[1] | Ultrasonic assistance is required for dissolution. It is also noted that the hygroscopic nature of DMSO can significantly impact solubility; therefore, the use of newly opened DMSO is recommended.[1] |

| DMF | Data not available | Data not available | While a specific quantitative value for this compound is not publicly available, related and larger molecules such as Fmoc-PEG4-Val-Cit-PAB-OH are reported to be soluble in DMF.[2] This suggests a high likelihood of solubility for this compound in DMF. |

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility measurements, a standardized experimental protocol is crucial. The following methodology is a comprehensive guide for determining the solubility of this compound in both DMSO and DMF.

Materials and Equipment:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Dimethylformamide (DMF)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Bath sonicator

-

Thermostatic shaker

-

Micro-centrifuge

-

Calibrated pipettes

-

HPLC-UV system

Procedure:

-

Preparation of Solvent: Use fresh, anhydrous grade DMSO and DMF for the experiment to minimize the impact of water content on solubility.

-

Gravimetric Measurement: Accurately weigh a small, predetermined amount of this compound (e.g., 10 mg) into a clean, dry micro-centrifuge tube.

-

Initial Solvent Addition: Add a small, precise volume of the chosen solvent (DMSO or DMF) to the tube to create a concentration that is expected to be below the saturation point.

-

Dissolution Process:

-

Vortex the mixture for 1-2 minutes to facilitate initial dispersion.

-

Place the tube in a bath sonicator and sonicate for 15-30 minutes. This is particularly important for dissolution in DMSO.[1]

-

Transfer the tube to a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Observation of Dissolution: After the agitation period, visually inspect the solution. If the solid is completely dissolved, proceed to the next step. If not, the solution is saturated.

-

Preparation of a Saturated Solution (if necessary): If the initial amount of solid did not fully dissolve, add small, known increments of this compound to the solution, repeating the dissolution process (vortexing, sonication, and shaking) with each addition until a small amount of undissolved solid remains, indicating a saturated solution.

-

Separation of Undissolved Solid: Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of an HPLC-UV calibration curve.

-

Analyze the diluted sample by HPLC-UV to determine the precise concentration of dissolved this compound.

-

-

Calculation of Solubility: Calculate the solubility in mg/mL or M based on the concentration determined by HPLC and the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Fmoc-Cit-PAB-OH: A Technical Guide for Drug Development Professionals

An in-depth examination of the chemical properties, applications, and methodologies related to Fmoc-Cit-PAB-OH, a critical linker in the development of Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound, chemically known as (S)-(9H-Fluoren-9-yl)methyl (1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamate, is a peptide linker instrumental in the field of bioconjugation, particularly in the construction of Antibody-Drug Conjugates. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a citrulline residue, which is subsequently linked to a p-aminobenzyl alcohol (PAB) spacer. This design is pivotal for the conditional release of therapeutic payloads.

The key quantitative data for this compound are summarized in the table below:

| Property | Value | References |

| CAS Number | 870487-04-0 | [1][2] |

| Molecular Weight | 502.56 g/mol | [1] |

| Molecular Formula | C₂₈H₃₀N₄O₅ |

Role in Antibody-Drug Conjugates

This compound serves as a cleavable linker in ADCs. The overarching goal of an ADC is to selectively deliver a potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity. The linker is a critical component that connects the monoclonal antibody, which provides tumor cell specificity, to the cytotoxic payload.

The citrulline-PAB component of the linker is designed to be susceptible to enzymatic cleavage. While this compound itself is a precursor, the related and well-characterized Val-Cit-PAB linker is known to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This enzymatic cleavage within the lysosome of the target cell is the central mechanism for the release of the cytotoxic payload.

Experimental Protocols and Methodologies

The utility of this compound in ADC development hinges on a series of well-defined chemical reactions. The following protocols outline the key experimental steps.

Fmoc Group Deprotection

The initial step in utilizing this compound is the removal of the Fmoc protecting group to expose the primary amine. This amine is then available for conjugation to another molecule, such as a cytotoxic drug. A standard and widely used method for Fmoc deprotection involves the use of a piperidine solution.

Materials:

-

This compound

-

Dimethylformamide (DMF)

-

Piperidine

-

Round bottom flask

-

Filtration apparatus

Protocol:

-

Dissolve the this compound in DMF.

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add the piperidine solution to the dissolved this compound.

-

Allow the reaction to proceed at room temperature. The reaction time can vary, but initial treatments of a few minutes are often followed by a slightly longer second treatment to ensure complete deprotection.

-

Following deprotection, the resulting product with the free amine can be isolated.

Conjugation to a Payload and Antibody (Conceptual Workflow)

Following the deprotection of the Fmoc group, the exposed amine on the Cit-PAB linker is ready for conjugation. This is a multi-step process that conceptually involves:

-

Payload Attachment: The deprotected linker is reacted with an activated form of the cytotoxic drug. This reaction typically forms a stable bond, such as a carbamate linkage.

-

Antibody Conjugation: The linker-payload construct is then conjugated to a monoclonal antibody. This is often achieved by targeting specific amino acid residues on the antibody, such as cysteine or lysine.

Diagrams of Key Processes

To visually represent the critical pathways and workflows involving this compound, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a vital chemical tool for researchers and professionals in the field of drug development. Its well-defined properties and the specific cleavability of the resulting linker system within the lysosomal compartment of cancer cells make it an attractive component for the design of next-generation Antibody-Drug Conjugates. The experimental protocols for its use, particularly the deprotection of the Fmoc group, are well-established, paving the way for its integration into innovative therapeutic strategies. A thorough understanding of its chemical behavior and biological processing is paramount to harnessing its full potential in creating more effective and targeted cancer therapies.

References

Spectroscopic and Chromatographic Analysis of Fmoc-Cit-PAB-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cit-PAB-OH is a crucial linker molecule in the development of antibody-drug conjugates (ADCs). It incorporates the dipeptide motif Valine-Citrulline, which is recognized and cleaved by the lysosomal enzyme Cathepsin B, a key feature for the targeted release of cytotoxic payloads within cancer cells. The para-aminobenzyl alcohol (PAB-OH) component acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug upon cleavage of the peptide bond. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis. This guide provides an in-depth overview of the spectroscopic and chromatographic data for this compound and related compounds, along with detailed experimental protocols.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₀N₄O₅ | [1] |

| Molecular Weight | 502.57 g/mol | [1] |

| CAS Number | 870487-04-0 | [1] |

| Appearance | White to off-white solid | |

| Purity | >97.0% (HPLC) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound, inferred from data for p-aminobenzyl alcohol and Fmoc-Val-Cit-PAB-PNP.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ~7.80 | d | 2H, Fmoc | Inferred from related structures |

| ~7.65 | d | 2H, Fmoc | Inferred from related structures |

| ~7.40 | t | 2H, Fmoc | Inferred from related structures |

| ~7.30 | t | 2H, Fmoc | Inferred from related structures |

| ~7.50 | d | 2H, PAB aromatic | |

| ~7.20 | d | 2H, PAB aromatic | |

| ~5.40 | br s | 1H, Citrulline NH | Inferred from related structures |

| ~4.50 | s | 2H, PAB-CH₂OH | |

| ~4.40 | m | 1H, Fmoc-CH | Inferred from related structures |

| ~4.20 | t | 2H, Fmoc-CH₂ | Inferred from related structures |

| ~4.10 | m | 1H, Citrulline α-CH | Inferred from related structures |

| ~3.10 | m | 2H, Citrulline δ-CH₂ | Inferred from related structures |

| ~1.80-1.50 | m | 4H, Citrulline β,γ-CH₂ | Inferred from related structures |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment | Reference |

| ~172.0 | Citrulline C=O | Inferred from related structures |

| ~156.5 | Fmoc C=O | Inferred from related structures |

| ~156.0 | Citrulline ureido C=O | Inferred from related structures |

| ~144.0 | 2C, Fmoc aromatic | Inferred from related structures |

| ~141.5 | 2C, Fmoc aromatic | Inferred from related structures |

| ~137.0 | PAB aromatic | |

| ~128.0 | 2C, Fmoc aromatic | Inferred from related structures |

| ~127.5 | 2C, Fmoc aromatic | Inferred from related structures |

| ~127.0 | 2C, PAB aromatic | |

| ~125.5 | 2C, Fmoc aromatic | Inferred from related structures |

| ~120.0 | 2C, Fmoc aromatic | Inferred from related structures |

| ~119.0 | 2C, PAB aromatic | |

| ~67.0 | Fmoc-CH₂ | Inferred from related structures |

| ~64.5 | PAB-CH₂OH | |

| ~54.0 | Citrulline α-CH | Inferred from related structures |

| ~47.5 | Fmoc-CH | Inferred from related structures |

| ~40.0 | Citrulline δ-CH₂ | Inferred from related structures |

| ~30.0 | Citrulline β-CH₂ | Inferred from related structures |

| ~27.0 | Citrulline γ-CH₂ | Inferred from related structures |

Mass Spectrometry (MS)

Mass spectrometry data for the closely related compound, Fmoc-Val-Cit-PAB, confirms the expected molecular weight and provides insight into the fragmentation pattern.

Table 3: Mass Spectrometry Data for Fmoc-Val-Cit-PAB

| m/z (Observed) | m/z (Calculated) | Ion Species | Reference |

| 602.3 | 601.29 | [M+H]⁺ |

Expected Fragmentation: In positive ion mode Electrospray Ionization (ESI), fragmentation is expected to occur at the amide bonds and the Fmoc group. Key fragments would likely include the loss of the Fmoc group (m/z 222.1) and cleavage of the peptide backbone.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of this compound and related compounds, based on established literature procedures.

Synthesis of Fmoc-Val-Cit-PAB

-

Reaction Setup: A solution of p-aminobenzyl alcohol (8.05 mmol) in dichloromethane (19 mL) and methanol (7.6 mL) is prepared at room temperature.

-

Activation: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 8.05 mmol) is added to the solution.

-

Coupling: After stirring for 5 minutes, Fmoc-Val-Cit-OH (4.03 mmol) is added in one portion.

-

Reaction: The resulting solution is stirred for 18 hours at room temperature.

-

Workup: Volatiles are removed in vacuo. The residue is triturated with ether (20 mL) and washed sequentially with ether (20 mL), ethyl acetate (20 mL), and ether (20 mL) to yield the product as a light yellowish solid.

NMR Spectroscopy

-

Sample Preparation: Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Instrumentation: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of acetonitrile and water, often with a small amount of formic acid to promote ionization.

-

Instrumentation: Analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

Analysis Mode: Data is typically acquired in positive ion mode.

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow and the role of this compound in the construction of an Antibody-Drug Conjugate.

Caption: Synthesis of Fmoc-Val-Cit-PAB.

Caption: ADC Assembly Workflow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fmoc-Cit-PAB-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Cit-PAB-OH is a crucial linker component in the development of antibody-drug conjugates (ADCs). It incorporates the dipeptide motif of citrulline and p-aminobenzyl alcohol (PAB), which is designed to be cleaved by lysosomal enzymes like Cathepsin B upon internalization into target tumor cells, leading to the release of the cytotoxic payload. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the citrulline residue allows for its sequential assembly in solid-phase or solution-phase peptide synthesis. This document provides a detailed, step-by-step protocol for the chemical synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process:

-

Fmoc Protection of L-Citrulline: The amino group of L-citrulline is protected with the Fmoc group to yield Fmoc-L-Citrulline (Fmoc-Cit-OH).

-

Amide Coupling: The carboxyl group of Fmoc-Cit-OH is then coupled with the amino group of p-aminobenzyl alcohol (PAB-OH) to form the final product, this compound.

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Materials and Reagents:

-

L-Citrulline

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

p-Aminobenzyl alcohol (PAB-OH)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

1,2-Dimethoxyethane (DME)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

2M Hydrochloric acid (HCl)

-

Silica gel for column chromatography

Step 1: Synthesis of Nα-Fmoc-L-Citrulline (Fmoc-Cit-OH)

This step involves the protection of the alpha-amino group of L-citrulline using Fmoc-Cl.

Procedure:

-

Dissolve L-citrulline (1.1 equiv) and sodium bicarbonate (2.2 equiv) in water to a concentration of 0.2 M.

-

Stir the solution at room temperature for 1 hour.

-

Add an equal volume of DME to the reaction mixture (resulting in a 1:1 DME:water ratio and an overall concentration of 0.1 M).

-

Add Fmoc chloride (1.0 equiv) to the mixture and stir at room temperature for 24 hours.[1]

-

After 24 hours, remove the DME under reduced pressure.

-

Extract the remaining aqueous solution three times with ethyl acetate to remove impurities.

-

Acidify the aqueous phase with 2M HCl to a pH of 1, at which point a white precipitate will form.[1]

-

To the aqueous suspension containing the precipitate, add a 10% isopropanol in ethyl acetate solution and stir until the white precipitate dissolves into the organic phase.

-

Separate the organic phase and extract the aqueous layer twice more with the 10% isopropanol/ethyl acetate solvent mixture.

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield a clear, viscous liquid.

-

Sonicate the liquid with diethyl ether to induce the formation of a white solid powder.

-

Filter the solid and dry it under vacuum to obtain Fmoc-Cit-OH.[1]

Step 2: Synthesis of this compound

This step involves the coupling of the Fmoc-protected citrulline with p-aminobenzyl alcohol. An improved methodology utilizes HATU as a coupling reagent to ensure high yield and avoid epimerization.[2]

Procedure:

-

In an oven-dried flask under a nitrogen atmosphere, dissolve Fmoc-Cit-OH (1.0 equiv), p-aminobenzyl alcohol (1.1 equiv), and HATU (1.1 equiv) in anhydrous DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (1.0 equiv) to the solution. It is important to use only 1.0 equivalent of DIPEA to prevent significant deprotection of the Fmoc group.[2]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the DMF under reduced pressure.

-

Dissolve the crude residue in methanol and adsorb it onto celite or a small amount of silica gel.

-

Purify the product by silica gel flash column chromatography, eluting with a gradient of 1-12% methanol in dichloromethane.

-

Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound as a yellowish solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Step | Reactant | Molar Equiv. | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| 1 | L-Citrulline | 1.1 | Fmoc-Cl (1.0), NaHCO₃ (2.2) | Water/DME (1:1) | 24 | RT | >96% |

| 2 | Fmoc-Cit-OH | 1.0 | PAB-OH (1.1), HATU (1.1), DIPEA (1.0) | DMF | 16-20 | RT | 60-65% |

| Overall | ~58-62% |

Note: The yield for Step 2 is based on the HATU coupling method, which is reported to be more reliable and avoids undesirable epimerization compared to other coupling methods like EEDQ that might show higher initial yields but can be complicated by side-product formation.

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and critical control points in the synthesis of this compound.

Figure 2: Key relationships and control points.

References

Application Notes and Protocols for Fmoc Deprotection of Cit-PAB-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cit-PAB-OH (citrulline-p-aminobenzyl alcohol) linker is a critical component in the synthesis of various bioconjugates, particularly antibody-drug conjugates (ADCs). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group for the amine functionality of the citrulline residue during synthesis. Efficient and clean removal of the Fmoc group is paramount to ensure high purity and yield of the deprotected linker, which is essential for subsequent conjugation steps.

These application notes provide detailed protocols and guidance for the Fmoc deprotection of Cit-PAB-OH. The information presented here is intended to help researchers and drug development professionals optimize their deprotection conditions to minimize side reactions and achieve high-quality results.

Mechanism of Fmoc Deprotection

The Fmoc deprotection is a base-catalyzed elimination reaction. The process involves two main steps:

-

Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorenyl group.

-

β-Elimination: This is followed by a β-elimination reaction that liberates the free amine of the Cit-PAB-OH and dibenzofulvene (DBF). The DBF byproduct is then typically scavenged by the amine base to form a stable adduct.[1]

A diagram illustrating the mechanism of Fmoc deprotection is provided below.

Caption: Mechanism of Fmoc Deprotection.

Recommended Fmoc Deprotection Conditions

The choice of base, solvent, concentration, and reaction time are critical for successful Fmoc deprotection. Below is a summary of commonly used conditions.

| Parameter | Recommended Conditions | Notes |

| Base | Piperidine | The most common and generally effective base for Fmoc deprotection. |

| Piperazine | Can be a milder alternative and may reduce certain side reactions. | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | A stronger, non-nucleophilic base for rapid deprotection, but may increase the risk of side reactions. | |

| Base Concentration | 20% (v/v) in DMF | A standard and widely used concentration for efficient deprotection.[1] |

| 5-50% (v/v) in DMF | The concentration can be adjusted based on the substrate and desired reaction rate. | |

| Solvent | N,N-Dimethylformamide (DMF) | The most common solvent for Fmoc deprotection due to its polarity and ability to solvate the reactants.[1] |

| N-Methyl-2-pyrrolidone (NMP) | An alternative polar aprotic solvent. | |

| Temperature | Room Temperature (20-25 °C) | Generally sufficient for complete deprotection. |

| Reaction Time | 5 - 30 minutes | Reaction progress should be monitored by HPLC or TLC. For some substrates, longer reaction times may be necessary.[1] |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Cit-PAB-OH

This protocol is a general guideline for the solution-phase Fmoc deprotection of Cit-PAB-OH.

Materials:

-

Fmoc-Cit-PAB-OH

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Piperidine

-

Cold Diethyl Ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Dissolve the this compound in anhydrous DMF to a concentration of approximately 10-20 mg/mL.

-

Add piperidine to the solution to a final concentration of 20% (v/v).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

-

Precipitate the deprotected linker by adding cold diethyl ether to the concentrated residue.

-

Centrifuge the mixture and decant the ether.

-

Wash the precipitate with cold diethyl ether two more times.

-

Dry the deprotected product under vacuum.

-

Characterize the final product by mass spectrometry to confirm the removal of the Fmoc group (mass difference of 222.2 Da) and by RP-HPLC to assess purity.

Protocol 2: Monitoring Fmoc Deprotection by RP-HPLC

Instrumentation and Columns:

-

RP-HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)